molecular formula C11H27NO3Si B14713012 N-Ethyl-3-(triethoxysilyl)propan-1-amine CAS No. 14206-11-2

N-Ethyl-3-(triethoxysilyl)propan-1-amine

Cat. No.: B14713012
CAS No.: 14206-11-2
M. Wt: 249.42 g/mol
InChI Key: PSIDVLNBMQXBFV-UHFFFAOYSA-N
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Description

N-Ethyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical applications, particularly in the field of material science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it useful in a variety of industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:

3-Chloropropyltriethoxysilane+EthylamineThis compound+HCl\text{3-Chloropropyltriethoxysilane} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-Chloropropyltriethoxysilane+Ethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(triethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can react with other silanes or silanols to form siloxane networks.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

    Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.

    Substitution: Common reagents include alkyl halides and acyl chlorides, with the reaction often conducted in an organic solvent.

Major Products

    Hydrolysis: Produces silanols and eventually siloxane networks.

    Condensation: Forms cross-linked siloxane polymers.

    Substitution: Yields various substituted amines depending on the reagents used.

Scientific Research Applications

N-Ethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(triethoxysilyl)propan-1-amine primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or silanes. This property is particularly useful in surface modification and adhesion applications. The amine group can also participate in various chemical reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(triethoxysilyl)propan-1-amine
  • 3-(Triethoxysilyl)propylamine
  • N-(Trimethoxysilylpropyl)amine

Uniqueness

N-Ethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong adhesion and surface modification. The presence of the ethyl group also imparts additional steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments.

Properties

CAS No.

14206-11-2

Molecular Formula

C11H27NO3Si

Molecular Weight

249.42 g/mol

IUPAC Name

N-ethyl-3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C11H27NO3Si/c1-5-12-10-9-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3

InChI Key

PSIDVLNBMQXBFV-UHFFFAOYSA-N

Canonical SMILES

CCNCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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